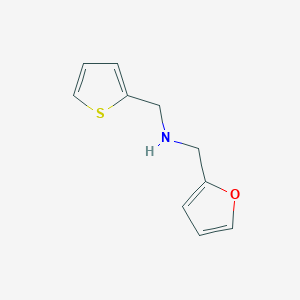

N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(furan-2-yl)-N-(thiophen-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h1-6,11H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBXJYYJXSSFBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360188 | |

| Record name | 1-(Furan-2-yl)-N-[(thiophen-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90921-60-1 | |

| Record name | 1-(Furan-2-yl)-N-[(thiophen-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (furan-2-ylmethyl)(thiophen-2-ylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine is a secondary amine featuring both a furan and a thiophene moiety. These five-membered heterocyclic rings are prominent scaffolds in medicinal chemistry, known to impart a wide range of biological activities to molecules that contain them. The furan ring is a common structural motif in numerous natural products and pharmaceuticals, while the thiophene ring is a well-established bioisostere of the benzene ring, often used to modulate pharmacokinetic and pharmacodynamic properties. The combination of these two heterocycles in a single molecule, linked by a secondary amine, presents a unique chemical entity with potential for novel applications in drug discovery and materials science. This guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and the expected spectroscopic signature of this compound.

Predicted Chemical Properties

The chemical properties of this compound are predicted based on the constituent functional groups.

| Property | Predicted Value/Characteristic | Notes |

| Molecular Formula | C₁₀H₁₁NOS | |

| Molecular Weight | 193.27 g/mol | |

| Appearance | Likely a pale yellow to brown oil or low-melting solid | Many secondary amines with aromatic heterocycles exhibit this appearance. |

| Boiling Point | Estimated >250 °C | Expected to be relatively high due to the molecular weight and potential for hydrogen bonding. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, acetone). Sparingly soluble in water. | The amine group can act as a hydrogen bond acceptor, but the overall molecule is largely nonpolar. |

| pKa | Estimated 8.5 - 9.5 | Typical for a secondary amine where the nitrogen lone pair is not significantly delocalized into an aromatic system. |

Synthesis

A highly plausible and efficient method for the synthesis of this compound is through reductive amination . This two-step, one-pot reaction involves the formation of an imine intermediate from an aldehyde and a primary amine, followed by its reduction to the corresponding secondary amine.

Synthetic Workflow

Caption: Reductive amination workflow for the synthesis of the target amine.

Experimental Protocol: Reductive Amination

Materials:

-

Furfural (freshly distilled)

-

2-Thiophenemethylamine

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄) or Hydrogen (H₂) gas with a suitable catalyst (e.g., Palladium on carbon (Pd/C) or Raney Nickel)

-

Glacial acetic acid (catalytic amount)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation:

-

To a solution of 2-thiophenemethylamine (1.0 eq) in anhydrous methanol in a round-bottom flask, add a catalytic amount of glacial acetic acid.

-

To this stirred solution, add furfural (1.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction (using Sodium Borohydride):

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the imine.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Predicted Spectroscopic Data

The following spectroscopic data are predicted for this compound based on the analysis of its structural components.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 7.2 | m | 2H | H5 (furan) & H5 (thiophene) |

| ~7.0 - 6.8 | m | 2H | H3 & H4 (thiophene) |

| ~6.3 - 6.1 | m | 2H | H3 & H4 (furan) |

| ~3.8 | s | 2H | -CH₂- (thienyl) |

| ~3.7 | s | 2H | -CH₂- (furyl) |

| ~2.5 (broad) | s | 1H | N-H |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C2 (furan) |

| ~142 | C5 (furan) |

| ~140 | C2 (thiophene) |

| ~127 | C5 (thiophene) |

| ~126 | C4 (thiophene) |

| ~125 | C3 (thiophene) |

| ~110 | C4 (furan) |

| ~108 | C3 (furan) |

| ~48 | -CH₂- (thienyl) |

| ~45 | -CH₂- (furyl) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Weak-Medium, Broad | N-H stretch |

| 3100 - 3150 | Weak | Aromatic C-H stretch (furan & thiophene) |

| 2850 - 2950 | Weak-Medium | Aliphatic C-H stretch (-CH₂-) |

| ~1500 - 1600 | Medium | C=C stretching (furan & thiophene rings) |

| ~1250 | Medium | C-N stretch |

| ~1015 | Strong | C-O-C stretch (furan) |

| ~700 - 800 | Strong | C-S stretch (thiophene) |

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak. Key fragmentation patterns would likely involve the cleavage of the C-N bonds, leading to the formation of furfuryl and thienylmethyl cations or radical cations.

| m/z | Predicted Fragment |

| 193 | [M]⁺ (Molecular ion) |

| 97 | [C₅H₅S]⁺ (Thienylmethyl cation) |

| 81 | [C₅H₅O]⁺ (Furfuryl cation) |

Potential Applications and Signaling Pathways

While the specific biological activity of this compound has not been reported, the furan and thiophene moieties are present in a vast number of biologically active compounds.[1][2] Derivatives of these heterocycles have demonstrated a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

The structural similarity of the furfuryl and thienylmethyl groups to other biologically relevant motifs suggests that this compound could be a valuable scaffold for the development of novel therapeutic agents. For instance, many neurotransmitters and receptor ligands contain aromatic rings connected to an amine function. Therefore, it is plausible that this compound or its derivatives could interact with various biological targets.

Hypothetical Signaling Pathway Interaction

Given the prevalence of furan and thiophene derivatives as enzyme inhibitors, one could hypothesize a potential interaction with a kinase signaling pathway, which is often implicated in cancer and inflammatory diseases.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. This technical guide provides a foundational understanding of its predicted chemical properties, a robust synthetic strategy, and its expected spectroscopic characteristics. The presence of both furan and thiophene moieties suggests a rich potential for this molecule in the field of medicinal chemistry and drug development. Further experimental investigation is warranted to validate these predictions and to fully elucidate the biological and chemical profile of this novel compound.

References

Navigating the Elusive Landscape of N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the chemical identity, predicted properties, and potential synthesis of N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine, a heterocyclic secondary amine of interest in medicinal chemistry and materials science. While a specific CAS number for the free base remains unassigned in public databases, its hydrochloride salt is commercially available, indicating its accessibility for research purposes. This document provides a consolidated overview of its molecular structure, predicted physicochemical properties, a plausible synthetic route, and a discussion of its potential biological significance in the context of related furan and thiophene-containing compounds.

Chemical Identity and Physicochemical Properties

This compound is a secondary amine featuring both a furan and a thiophene moiety linked to a central nitrogen atom. Despite its presence in chemical supplier catalogs as a hydrochloride salt, a dedicated CAS Registry Number for the free base, this compound, has not been publicly assigned. The hydrochloride form is available under the name Furan-2-ylmethyl-thiophen-2-ylmethyl-amine hydrochloride.[1]

The fundamental physicochemical properties of the free base have been predicted through computational models and are summarized below. These values serve as a valuable reference for experimental design, including solvent selection, purification strategies, and preliminary assessment of its pharmacokinetic profile.

| Property | Predicted Value | Data Source |

| Molecular Formula | C10H11NOS | PubChem |

| Molecular Weight | 193.27 g/mol | PubChem |

| XLogP3 | 2.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Topological Polar Surface Area | 41.9 Ų | PubChem |

| Heavy Atom Count | 13 | PubChem |

| Formal Charge | 0 | PubChem |

Proposed Synthetic Pathway: Reductive Amination

A logical approach would involve the reaction of furfural (furan-2-carbaldehyde) with thiophen-2-ylmethanamine in the presence of a suitable reducing agent.

Experimental Workflow: A Generalized Protocol

The following represents a generalized experimental workflow for the synthesis of this compound via reductive amination. Optimization of specific reagents, solvents, temperature, and reaction time would be necessary to achieve high yields and purity.

Potential Biological Significance and Signaling Pathways

The biological activity of this compound has not been explicitly documented. However, the constituent furan and thiophene rings are common scaffolds in a multitude of biologically active molecules. By examining related structures, we can infer potential areas of interest for future research.

Furan-containing compounds have demonstrated a wide array of biological activities, including anticancer and antibacterial properties. Similarly, thiophene derivatives are integral to many pharmaceuticals, often acting as bioisosteres for phenyl groups and contributing to interactions with various biological targets. The combination of these two heterocycles in a single molecule presents an intriguing scaffold for drug discovery.

Given the structural motifs, this compound could potentially interact with various enzymes or receptors. The following diagram illustrates a hypothetical signaling pathway where a compound of this nature might act as an inhibitor of a kinase cascade, a common mechanism of action for heterocyclic drug candidates.

Conclusion and Future Directions

This compound represents a chemical entity with untapped potential. While the absence of a CAS number and dedicated literature presents initial challenges, its availability as a hydrochloride salt and a straightforward proposed synthesis via reductive amination pave the way for future investigation. The predicted physicochemical properties provide a solid foundation for experimental design.

Future research should focus on a definitive synthesis and characterization of this compound, followed by a broad screening of its biological activities. Based on the activities of related furan and thiophene-containing molecules, investigations into its potential as an anticancer, antimicrobial, or enzyme-inhibiting agent are warranted. The exploration of this and similar heterocyclic scaffolds will undoubtedly contribute to the development of novel therapeutics and functional materials.

References

An In-depth Technical Guide to the Molecular Structure of N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, predicted physicochemical properties, and potential biological significance of the novel secondary amine, N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages spectroscopic data from structurally similar molecules and established principles of chemical analysis to predict its characteristics. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research.

Molecular Structure and Chemical Properties

This compound is a secondary amine featuring both a furan and a thiophene moiety linked by a central nitrogen atom via methylene bridges. The core structure consists of a five-membered furan ring and a five-membered thiophene ring, both of which are aromatic heterocyclic compounds known to be present in many biologically active molecules.[1][2][3][4]

Chemical Structure:

Predicted Physicochemical Properties:

A summary of the predicted physicochemical properties for this compound is provided in Table 1. These values are calculated based on its chemical structure and can be valuable for predicting its behavior in various experimental settings.

| Property | Predicted Value |

| Molecular Formula | C10H11NOS |

| Molecular Weight | 193.27 g/mol |

| IUPAC Name | N-(furan-2-ylmethyl)-1-(thiophen-2-yl)methanamine |

| CAS Number | Not available |

| Predicted LogP | 1.8 - 2.5 |

| Predicted Boiling Point | ~280-300 °C |

| Predicted Density | ~1.15 g/cm3 |

Predicted Spectroscopic Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of its structural components and data from analogous compounds such as N-methylfurfurylamine and N-benzyl-N-(thien-2-ylmethyl)amine.[5][6]

Predicted 1H NMR Spectrum

The predicted 1H NMR spectrum is expected to show distinct signals for the protons on the furan and thiophene rings, as well as the methylene bridges and the N-H proton.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 - 7.2 | m | 2H | Thiophene H5, Furan H5 |

| ~ 7.0 - 6.8 | m | 2H | Thiophene H3, Thiophene H4 |

| ~ 6.4 - 6.2 | m | 2H | Furan H3, Furan H4 |

| ~ 3.8 | s | 2H | Thienyl-CH2-N |

| ~ 3.7 | s | 2H | Furyl-CH2-N |

| ~ 2.0 - 3.0 | br s | 1H | N-H |

Predicted 13C NMR Spectrum

The predicted 13C NMR spectrum will reflect the different carbon environments within the molecule.

| Chemical Shift (ppm) | Assignment |

| ~ 152 | Furan C2 |

| ~ 142 | Thiophene C2 |

| ~ 142 | Furan C5 |

| ~ 127 | Thiophene C5 |

| ~ 125 | Thiophene C3 |

| ~ 124 | Thiophene C4 |

| ~ 110 | Furan C4 |

| ~ 108 | Furan C3 |

| ~ 48 | Thienyl-CH2-N |

| ~ 45 | Furyl-CH2-N |

Predicted Infrared (IR) Spectrum

The IR spectrum is predicted to show characteristic absorption bands for the N-H, C-H, C=C, and C-O/C-S bonds.[7]

| Wavenumber (cm-1) | Intensity | Assignment |

| 3300 - 3400 | Medium, broad | N-H stretch |

| 3100 - 3000 | Medium | Aromatic C-H stretch (furan and thiophene) |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (methylene) |

| ~ 1600, ~1500, ~1450 | Medium to Strong | C=C aromatic ring stretching (furan and thiophene) |

| ~ 1250 | Medium | C-N stretch |

| ~ 1015 | Strong | C-O-C stretch (furan) |

| ~ 800 - 600 | Strong | C-S stretch (thiophene) |

Predicted Mass Spectrum (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the C-N bonds and fragmentation of the heterocyclic rings.

| m/z | Predicted Fragment |

| 193 | [M]+ |

| 97 | [C5H5S]+ (thienylmethyl cation) |

| 81 | [C5H5O]+ (furfuryl cation) |

| 96 | [M - C5H5O]+ |

| 112 | [M - C5H5S]+ |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis via Reductive Amination

A plausible and efficient method for the synthesis of the title compound is through reductive amination. This can be achieved by two similar routes.

Logical Workflow for Synthesis:

Caption: Synthetic routes to the target compound.

Procedure (Route A):

-

Imine Formation: In a round-bottom flask, dissolve furfural (1.0 equivalent) in methanol. Add thiophene-2-methanamine (1.1 equivalents) dropwise at room temperature. Stir the mixture for 2-4 hours.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Spectroscopic Characterization

Experimental Workflow for Characterization:

Caption: Workflow for spectroscopic analysis.

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3).

-

Acquisition: Acquire 1H and 13C NMR spectra on a 400 MHz or higher spectrometer. For 1H NMR, typical parameters include a spectral width of 12-15 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds. For 13C NMR, a spectral width of 220-240 ppm, a larger number of scans (e.g., 1024), and a relaxation delay of 2-5 seconds are recommended.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of the purified liquid compound can be analyzed directly on a salt plate (NaCl or KBr), or by using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum from 4000 to 400 cm-1. A background spectrum should be acquired and subtracted from the sample spectrum.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in methanol or acetonitrile.

-

Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (for EI). For electrospray ionization (ESI), a mobile phase of acetonitrile/water with 0.1% formic acid is recommended. Acquire a full scan mass spectrum to identify the molecular ion.

-

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, compounds containing furan and thiophene moieties are known to exhibit a wide range of pharmacological properties.[1][2][3][4] These include antimicrobial, antifungal, anti-inflammatory, and anticancer activities.[1][3] The presence of both of these pharmacophores in a single molecule makes it a promising candidate for drug discovery efforts.

Hypothesized Biological Interaction Pathway:

Caption: Potential mechanism of action.

Further research is warranted to explore the potential therapeutic applications of this compound. Initial screening assays could focus on its antimicrobial and cytotoxic effects against a panel of bacterial, fungal, and cancer cell lines. Subsequent studies could then elucidate the specific molecular targets and signaling pathways involved in its mechanism of action.

Conclusion

This technical guide provides a detailed theoretical framework for the molecular structure and properties of this compound. The predicted spectroscopic data and detailed experimental protocols offer a solid foundation for researchers to synthesize and characterize this novel compound. The presence of both furan and thiophene moieties suggests a high potential for interesting biological activity, making it a valuable target for future drug discovery and development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. ijabbr.com [ijabbr.com]

- 3. researchgate.net [researchgate.net]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. N-Methylfurfurylamine | C6H9NO | CID 78492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

Synthesis of N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the secondary amine, N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine. The primary synthetic route detailed is reductive amination, a robust and widely utilized method for C-N bond formation.[1][2] This document outlines the proposed reaction pathway, a detailed experimental protocol, and expected analytical data based on analogous reactions reported in the scientific literature.

Introduction

This compound is a heterocyclic compound incorporating both furan and thiophene moieties. Such structures are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and unique electronic properties associated with these rings. The synthesis of this specific secondary amine can be efficiently achieved through the reductive amination of a furan or thiophene-based aldehyde with the corresponding amine. This process typically involves the formation of a Schiff base (imine) intermediate, which is subsequently reduced to the target amine.[3][4] Various catalytic systems, primarily employing transition metals, have been shown to be effective for this transformation.[2][5]

Proposed Synthetic Pathway: Reductive Amination

The synthesis of this compound can be approached via two analogous reductive amination pathways:

-

Pathway A: Reaction of furfural with 2-thenylamine (thiophen-2-ylmethylamine).

-

Pathway B: Reaction of 2-thiophenecarboxaldehyde with furfurylamine.

Both pathways proceed through an imine intermediate, which is then reduced to the final product. The general reaction scheme is presented below.

Caption: Proposed synthesis of this compound via reductive amination.

Detailed Experimental Protocol

The following is a proposed experimental protocol for the synthesis of this compound via the reductive amination of furfural with 2-thenylamine using a palladium on alumina (Pd/Al2O3) catalyst. This protocol is based on established procedures for similar reductive aminations.[6]

Materials:

-

Furfural (99%)

-

2-Thenylamine (98%)

-

Palladium on alumina (5 wt% Pd/Al2O3)

-

Methanol (anhydrous)

-

Hydrogen gas (H2)

-

Sodium sulfate (anhydrous)

-

Dichloromethane (DCM)

-

Standard laboratory glassware

-

High-pressure autoclave reactor with magnetic stirring

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve furfural (1.0 eq) and 2-thenylamine (1.0 eq) in anhydrous methanol.

-

Catalyst Addition: To this solution, add 5 wt% Pd/Al2O3 catalyst (typically 1-5 mol% relative to the limiting reagent).

-

Hydrogenation: Transfer the mixture to a high-pressure autoclave. Seal the reactor and purge with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with H2 to the desired pressure (e.g., 1-30 bar) and stir the reaction mixture at a set temperature (e.g., 25-80°C).[6][7]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/Al2O3 catalyst. Wash the filter cake with methanol.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.

-

Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and characterization of the target compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Conversion of furfural to tetrahydrofuran-derived secondary amines under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

A Technical Guide to N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)amine: Synthesis, Physicochemical Properties, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)amine, a heterocyclic secondary amine incorporating both furan and thiophene moieties. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its likely chemical properties and potential biological activities based on established knowledge of related furan and thiophene derivatives. This guide covers the IUPAC nomenclature, physicochemical properties, a detailed experimental protocol for its probable synthesis via reductive amination, and a discussion of its potential as a scaffold in drug discovery. The information is intended to serve as a foundational resource for researchers and professionals in medicinal chemistry and drug development.

Chemical Identity and Properties

The IUPAC name for the compound is 1-(furan-2-yl)-N-(thiophen-2-ylmethyl)methanamine [1]. It is also referred to as (furan-2-ylmethyl)(thiophen-2-ylmethyl)amine[1].

Physicochemical Data

Quantitative experimental data for this specific molecule is not extensively available. The following table summarizes predicted and basic molecular properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NOS | PubChem[1] |

| Molecular Weight | 193.27 g/mol | PubChem[1] |

| Monoisotopic Mass | 193.05614 Da | PubChem[1] |

| XlogP (Predicted) | 1.6 | PubChem[1] |

| SMILES | C1=COC(=C1)CNCC2=CC=CS2 | PubChem[1] |

| InChI | InChI=1S/C10H11NOS/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h1-6,11H,7-8H2 | PubChem[1] |

| InChIKey | ZIBXJYYJXSSFBJ-UHFFFAOYSA-N | PubChem[1] |

Synthesis Methodology: Reductive Amination

The most probable and industrially scalable method for synthesizing N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)amine is through the reductive amination of furfural with thiophen-2-ylmethanamine. This one-pot reaction involves the formation of an imine intermediate, which is subsequently reduced to the target secondary amine.

Experimental Protocol

This protocol is a generalized procedure based on established methods for the reductive amination of furanic aldehydes[2][3][4].

Materials:

-

Furfural

-

Thiophen-2-ylmethanamine

-

Palladium on carbon (Pd/C, 10 wt%) or another suitable hydrogenation catalyst

-

Methanol or another suitable solvent

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

-

Reaction Setup: In a high-pressure reactor, dissolve furfural (1.0 equivalent) and thiophen-2-ylmethanamine (1.0-1.2 equivalents) in methanol.

-

Catalyst Addition: Add the Pd/C catalyst (1-5 mol%) to the solution under an inert atmosphere.

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-20 bar) and heat to the reaction temperature (e.g., 60-100 °C).

-

Reaction Monitoring: Maintain the reaction under vigorous stirring for a specified duration (e.g., 6-24 hours). The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)amine.

Synthesis Workflow Diagram

Caption: Reductive amination synthesis workflow.

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)amine, the furan and thiophene scaffolds are present in numerous biologically active compounds. This suggests that the title compound could serve as a valuable starting point for the development of novel therapeutic agents.

Furan Moiety in Drug Discovery

The furan ring is a versatile heterocyclic motif found in a wide range of pharmaceuticals and biologically active molecules[5][6]. Its derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties[7]. The oxygen atom in the furan ring can participate in hydrogen bonding, which can be crucial for drug-receptor interactions.

Thiophene Moiety in Drug Discovery

Thiophene is another important heterocycle in medicinal chemistry, often considered a bioisostere of the benzene ring. Thiophene derivatives have shown diverse biological activities, including antimicrobial, antiviral, and anticancer effects.

Hypothetical Signaling Pathway Modulation

Given the known activities of furan and thiophene derivatives, one could hypothesize that N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)amine or its derivatives might interact with various biological targets. For instance, many kinase inhibitors incorporate heterocyclic rings. A hypothetical signaling pathway that such a compound could potentially modulate is depicted below. This is a generalized representation and has not been experimentally validated for the title compound.

References

- 1. PubChemLite - (furan-2-ylmethyl)(thiophen-2-ylmethyl)amine (C10H11NOS) [pubchemlite.lcsb.uni.lu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 6. ijabbr.com [ijabbr.com]

- 7. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

Physical and chemical characteristics of N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data for N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine is limited in publicly available literature. This guide provides available information for its hydrochloride salt and presents predicted properties and generalized experimental protocols for the free amine based on established chemical principles and data for analogous compounds.

Physicochemical Characteristics

(2-Furylmethyl)(2-thienylmethyl)amine Hydrochloride

This salt is the most commonly available form of the compound.

| Property | Value | Source |

| CAS Number | 1052527-53-3 | [1] |

| Molecular Formula | C10H12ClNOS | |

| Molecular Weight | 229.72 g/mol | [1] |

| IUPAC Name | 1-(furan-2-yl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride | [1] |

This compound (Free Amine) - Predicted Properties

The following properties are predicted based on the structure and analogy to similar compounds.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C10H11NOS | Derived from the hydrochloride salt |

| Molecular Weight | 193.27 g/mol | Calculated from the molecular formula |

| Appearance | Likely a liquid at room temperature | Lower molecular weight secondary amines are often liquids. |

| Boiling Point | Expected to be elevated due to hydrogen bonding capabilities. | A common characteristic of secondary amines.[2] |

| Solubility | Likely soluble in organic solvents and slightly soluble in water. | Typical for secondary amines of this size.[3] |

| Basicity (pKb) | Expected to be a weak base. | The nitrogen lone pair is available for protonation. |

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound. These are representative methods and may require optimization.

Synthesis via Reductive Amination

A common and effective method for the synthesis of secondary amines is reductive amination.[4][5]

Reaction Scheme:

Furfural + 2-Thiophenemethylamine → Imine Intermediate

Imine Intermediate + Reducing Agent → this compound

Materials:

-

Furfural

-

2-Thiophenemethylamine

-

Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH4)

-

Dichloromethane (DCM) or Methanol as solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of furfural (1.0 eq) in the chosen solvent, add 2-thiophenemethylamine (1.0-1.2 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

Characterization

Standard analytical techniques should be employed to confirm the identity and purity of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan and thiophene ring protons, as well as the methylene protons adjacent to the nitrogen and the N-H proton. The N-H proton signal may be broad and its chemical shift can be concentration-dependent.[6][7]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the furan and thiophene rings and the methylene carbons. Carbons attached to the nitrogen atom are expected to be in the range of 40-60 ppm.[8]

2. Infrared (IR) Spectroscopy:

-

A single, sharp N-H stretching absorption is expected in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.[9][10]

-

C-N stretching vibrations should be observable in the 1000-1250 cm⁻¹ range for the aliphatic amine portion.[8]

-

Characteristic absorptions for the furan and thiophene rings will also be present.

3. Mass Spectrometry (MS):

-

The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (193.27). According to the nitrogen rule, the molecular ion peak will have an odd m/z value.[6]

-

Fragmentation patterns will likely involve cleavage alpha to the nitrogen atom, leading to characteristic fragment ions.[11]

Visualizations

Synthetic Pathway

Caption: Proposed synthesis of this compound via reductive amination.

Experimental Workflow

References

- 1. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. byjus.com [byjus.com]

- 3. Amines: Chemical and Physical Properties [unacademy.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. GCMS Section 6.15 [people.whitman.edu]

The Genesis and Evolution of Furan-Thiophene Amine Compounds: A Technical Guide

An In-depth Exploration of the Discovery, Synthesis, and Biological Significance of Furan-Thiophene Amine Compounds for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Furan and thiophene amine compounds represent a privileged class of heterocyclic scaffolds that have garnered significant attention in medicinal chemistry. Their unique electronic properties and ability to act as bioisosteres for phenyl rings have made them integral components in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of these compounds, detailing the evolution of their synthesis and the expanding understanding of their biological activities. We present key quantitative data in a structured format, provide detailed experimental protocols for seminal synthetic and biological evaluation methods, and visualize complex pathways and workflows to facilitate a deeper understanding of this important class of molecules.

A Historical Perspective: From Discovery to Drug Design

The journey of furan and thiophene amine compounds is rooted in the foundational discoveries of their parent heterocycles. Thiophene was first identified in 1882 by Viktor Meyer as an impurity in benzene. The development of synthetic methodologies to construct these five-membered rings paved the way for the later introduction of amine functionalities.

A pivotal moment in the synthesis of aminothiophenes was the advent of the Gewald reaction in the 1960s.[1][2] This multicomponent reaction, which condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur, provides a direct and efficient route to polysubstituted 2-aminothiophenes and remains a cornerstone of their synthesis today.[1][2]

The synthesis of aminofurans has been comparatively more challenging due to the inherent instability of the 2-aminofuran ring, particularly in the absence of electron-withdrawing groups.[3] Nevertheless, methods such as the cyclization of γ-ketonitriles have been developed for their preparation.[3] The Paal-Knorr synthesis , first reported in 1884, is a versatile method for preparing furans and thiophenes from 1,4-dicarbonyl compounds and has been adapted for the synthesis of their amine-containing derivatives.[4][5]

The exploration of the biological activities of these compounds has revealed a broad spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer properties. A significant recent development has been the identification of furan and thiophene amine derivatives as potent inhibitors of the CXCR4 receptor, a key player in cancer metastasis and inflammatory diseases.[6][7] This has opened up new avenues for the rational design of targeted therapies based on these versatile scaffolds.

Synthetic Methodologies: Experimental Protocols

The synthesis of furan and thiophene amine compounds relies on a set of robust and versatile chemical reactions. Below are detailed protocols for the most significant of these methods.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes.

-

Protocol 1: Conventional Heating [8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the ketone or aldehyde (1.0 eq), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or dimethylformamide.

-

Addition of Base: Add a catalytic amount of a base, such as morpholine or triethylamine (0.5 eq).

-

Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can range from 2 to 12 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration, wash with cold ethanol, and dry. If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

-

-

Protocol 2: Microwave-Assisted Synthesis [9]

-

Reaction Setup: In a microwave reaction vial, combine the ketone or aldehyde (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol) in a suitable solvent (3 mL).

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 50-120 °C) for a specified time (e.g., 2-48 minutes).

-

Work-up and Purification: After cooling, transfer the reaction mixture to a separatory funnel containing ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

-

The Paal-Knorr Furan and Thiophene Synthesis

The Paal-Knorr synthesis is a classical method for the formation of five-membered heterocycles from 1,4-dicarbonyl compounds.

-

Protocol for Furan Synthesis [5][10]

-

Reaction Setup: Dissolve the 1,4-dicarbonyl compound in a suitable solvent.

-

Acid Catalysis: Add a protic acid (e.g., aqueous sulfuric acid or hydrochloric acid) or a Lewis acid as a catalyst.[4]

-

Reaction: Heat the mixture to facilitate the cyclization and dehydration. Monitor the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, neutralize the acid and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by distillation or chromatography.

-

-

Protocol for Thiophene Synthesis [4]

-

Reaction Setup: In a reaction vessel, combine the 1,4-dicarbonyl compound with a sulfurizing agent such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.

-

Reaction: Heat the mixture, often without a solvent, to drive the reaction.

-

Work-up and Purification: After cooling, carefully quench the reaction mixture and extract the product with an organic solvent. Purify by distillation or chromatography.

-

Biological Activities and Quantitative Data

Furan-thiophene amine derivatives have demonstrated a wide array of biological activities. Below are tables summarizing key quantitative data from various studies.

Anticancer Activity

Many furan and thiophene amine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |

| Aminothiophene Derivatives | |||

| SB-44, SB-83, SB-200 | Prostate and Cervical Adenocarcinoma | 15.38 - 34.04 | [11][12] |

| Compound 6 | MCF-7, HepG2, HCT-116 | 11.17, 9.33, 10.63 | [13] |

| Compound 7 | MCF-7, HepG2, HCT-116 | 16.76, 15.80, 18.42 | [13] |

| Furan Derivatives | |||

| Compound H3 | (Antioxidant Activity) | 77.75 (µg/mL) | [14] |

| Compound H4 | (Antioxidant Activity) | 71.72 (µg/mL) | [14] |

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Antimicrobial Activity

The antimicrobial potential of these compounds has been investigated against a range of bacterial and fungal pathogens.

| Compound ID/Reference | Microbial Strain | MIC (µM) | Reference |

| Aminothiophene Derivatives | |||

| Compound 6 | S. aureus | 43.53 (µg/mL) | [13] |

| Compound 8 | S. aureus | 39.72 (µg/mL) | [13] |

| Furan-Derived Aurones | |||

| Compound 10 | Gram-positive bacteria | as low as 0.78 | [15] |

| Compound 20 | Gram-positive bacteria | as low as 3.12 | [15] |

| Propan-2-amine Derivatives | |||

| CPD20 | S. pyogenes, S. aureus | 6.58 | [16] |

| CPD22 | S. pyogenes | 5.99 | [16] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Mechanism of Action: Targeting the CXCR4 Signaling Pathway

A significant area of research for furan- and thiophene-based amine compounds is their ability to inhibit the C-X-C chemokine receptor type 4 (CXCR4). The interaction between CXCR4 and its ligand, CXCL12 (also known as SDF-1), plays a crucial role in various physiological and pathological processes, including cancer metastasis and inflammation.[7][17]

The binding of CXCL12 to CXCR4 activates several downstream signaling pathways, primarily through G-protein coupling. This leads to the activation of phospholipase C-β and phosphatidylinositol-3-kinase (PI3K).[17] The PI3K pathway, in turn, activates Akt, leading to cell survival and proliferation. These signaling events also promote cell migration and invasion, which are key steps in cancer metastasis.[18] Furan and thiophene amine derivatives have been designed to act as antagonists, blocking the binding of CXCL12 to CXCR4 and thereby inhibiting these downstream effects.[6][19]

Biological Evaluation Workflow

The assessment of the biological activity of newly synthesized furan-thiophene amine compounds typically follows a standardized workflow, starting with in vitro assays and potentially progressing to in vivo studies.

Protocol: MTT Assay for Cytotoxicity[20]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value from the dose-response curve.

Protocol: Minimum Inhibitory Concentration (MIC) Determination[21]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in a liquid growth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37 °C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.

Conclusion and Future Directions

The field of furan-thiophene amine compounds has evolved significantly from the early days of heterocyclic synthesis to the current era of rational drug design. The development of efficient synthetic methods like the Gewald and Paal-Knorr reactions has provided access to a vast chemical space, enabling the exploration of a wide range of biological activities. The identification of key molecular targets such as CXCR4 has further fueled interest in these scaffolds for the development of targeted therapies for cancer and inflammatory diseases.

Future research in this area will likely focus on the development of more stereoselective and environmentally friendly synthetic methods, the exploration of novel biological targets, and the optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic properties. The continued investigation of furan-thiophene amine derivatives holds great promise for the discovery of new and effective therapeutic agents.

References

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. Gewald Reaction [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Synthesis and evaluation of 2,5-furan, 2,5-thiophene and 3,4-thiophene-based derivatives as CXCR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 11. benthamdirect.com [benthamdirect.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules [mdpi.com]

- 15. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities | MDPI [mdpi.com]

- 16. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Application of a small molecule inhibitor screen approach to identify CXCR4 downstream signaling pathways that promote a mesenchymal and fulvestrant-resistant phenotype in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. wcrj.net [wcrj.net]

- 19. Discovery of novel CXCR4 inhibitors for the treatment of inflammation by virtual screening and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Predicted Spectral Data of N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectral Data

The spectral data presented herein are estimations derived from the known spectral characteristics of furan, thiophene, and secondary amine functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the furan and thiophene rings, the methylene bridges, and the amine proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Furan H5 | ~7.35 | dd | J = 1.8, 0.8 Hz | 1H |

| Thiophene H5 | ~7.20 | dd | J = 5.1, 1.2 Hz | 1H |

| Thiophene H3 | ~6.95 | dd | J = 3.5, 1.2 Hz | 1H |

| Thiophene H4 | ~6.90 | dd | J = 5.1, 3.5 Hz | 1H |

| Furan H4 | ~6.30 | dd | J = 3.2, 1.8 Hz | 1H |

| Furan H3 | ~6.20 | d | J = 3.2 Hz | 1H |

| Furylmethyl -CH₂- | ~3.80 | s | - | 2H |

| Thienylmethyl -CH₂- | ~3.90 | s | - | 2H |

| Amine -NH- | Variable (e.g., ~1.5-3.0) | br s | - | 1H |

Note: The chemical shift of the amine proton (-NH-) is highly dependent on solvent, concentration, and temperature, and it may exchange with D₂O, causing the signal to disappear.

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals corresponding to the different carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Furan C2 | ~152 |

| Furan C5 | ~142 |

| Thiophene C2 | ~141 |

| Thiophene C5 | ~127 |

| Thiophene C3 | ~126 |

| Thiophene C4 | ~125 |

| Furan C4 | ~110 |

| Furan C3 | ~108 |

| Thienylmethyl -CH₂- | ~50 |

| Furylmethyl -CH₂- | ~45 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3350-3310 | Weak-Medium | N-H stretch (secondary amine)[1][2] |

| ~3120-3050 | Medium | C-H stretch (aromatic rings)[3] |

| ~2950-2850 | Medium | C-H stretch (aliphatic -CH₂-) |

| ~1590 | Medium | C=C stretch (thiophene ring)[4] |

| ~1500 | Medium | C=C stretch (furan ring) |

| ~1450 | Medium | C-H bend (aliphatic -CH₂-) |

| ~1250-1020 | Medium | C-N stretch (aliphatic amine)[1] |

| ~1010 | Strong | C-O-C stretch (furan ring) |

| ~910-665 | Broad, Strong | N-H wag (secondary amine)[1] |

| ~740 | Strong | C-H out-of-plane bend (2-substituted furan) |

| ~700 | Strong | C-S stretch (thiophene ring)[5] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Predicted Mass Spectrometry Fragmentation

For N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine (C₁₀H₁₁NOS, Molecular Weight: 193.26 g/mol ), the following fragmentation patterns are predicted under electron ionization (EI):

| m/z | Predicted Fragment Ion | Possible Fragmentation Pathway |

| 193 | [M]⁺ | Molecular ion |

| 112 | [C₆H₆S]⁺ | α-cleavage, loss of furfuryl radical |

| 97 | [C₅H₅S]⁺ | Thienylmethyl cation |

| 81 | [C₅H₅O]⁺ | Furfuryl cation[6] |

Note: The presence of an odd number of nitrogen atoms results in an odd-numbered molecular weight, consistent with the Nitrogen Rule.[7][8]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound and the acquisition of its spectral data.

Synthesis: Reductive Amination

A plausible method for the synthesis of this compound is the reductive amination of furfural with 2-thiophenemethanamine.[9][10][11]

-

Imine Formation: To a solution of furfural (1 equivalent) in methanol, add 2-thiophenemethanamine (1 equivalent). The mixture is stirred at room temperature for 2-4 hours to form the corresponding imine intermediate.

-

Reduction: The reaction mixture is cooled in an ice bath, and sodium borohydride (1.5 equivalents) is added portion-wise. The reaction is then allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled pulse program is employed to obtain singlets for all carbon signals.

IR Spectroscopy

-

Sample Preparation: A small amount of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be prepared.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum is first collected and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

Ionization: Electron Ionization (EI) is a common method for generating a molecular ion and characteristic fragments.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of a novel compound such as this compound.

Caption: Workflow for Synthesis and Spectral Analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. researchgate.net [researchgate.net]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Framework for the Analysis of N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine: A Computational Guide

To: Researchers, Scientists, and Drug Development Professionals

Subject: An In-Depth Technical Guide on the Theoretical Studies of N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine

This document provides a comprehensive theoretical framework for the study of this compound. Given the absence of extensive experimental literature on this specific compound, this guide outlines a robust computational approach to predict its structural, electronic, and spectroscopic properties. The methodologies and predicted data herein are based on established theoretical protocols widely applied to analogous furan and thiophene-containing organic molecules.

Introduction

This compound is a heterocyclic secondary amine incorporating both furan and thiophene moieties. These scaffolds are prevalent in numerous pharmacologically active compounds, making this molecule a person of interest for applications in medicinal chemistry and materials science. Theoretical studies, particularly those employing quantum chemical calculations, are invaluable for elucidating the fundamental properties of such novel molecules, thereby guiding synthetic efforts and further experimental investigation.

This guide details a hypothetical yet plausible theoretical study using Density Functional Theory (DFT) to characterize the molecule's optimized geometry, vibrational modes, electronic landscape, and spectroscopic signatures (NMR and UV-Vis).

Proposed Synthesis and Experimental Protocols

A highly effective and common method for the synthesis of N-substituted secondary amines is reductive amination.[1][2] This approach can be adapted for the synthesis of the title compound.

2.1 Experimental Protocol: One-Pot Reductive Amination

A proposed one-pot synthesis involves the reaction of 2-thiophenemethylamine with furfural in the presence of a reducing agent.

-

Reaction Setup: To a solution of 2-thiophenemethylamine (1.0 eq.) in methanol (0.2 M), furfural (1.0 eq.) is added. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: The reaction vessel is cooled in an ice bath, and a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq.) is added portion-wise. The reaction is then allowed to warm to room temperature and stirred for an additional 12-18 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

-

Characterization: The structure and purity of the synthesized compound would be confirmed by standard spectroscopic methods, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Computational Methodology

All theoretical calculations are proposed to be performed using a standard quantum chemistry software package, such as Gaussian 09. Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for molecules of this size.[3]

-

Method and Basis Set: The B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is chosen for geometry optimization and vibrational frequency calculations, as this level of theory has proven effective for a wide range of organic molecules.[4][5][6]

-

Geometry Optimization: The initial structure of this compound is built and subjected to full geometry optimization to locate the global minimum on the potential energy surface.

-

Vibrational Analysis: Harmonic vibrational frequency calculations are performed on the optimized geometry to confirm it as a true energy minimum (absence of imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Electronic Properties: Frontier Molecular Orbital (FMO) analysis is conducted to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is calculated to assess the molecule's chemical reactivity and kinetic stability.[6]

-

Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Spectroscopic Simulation:

-

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is employed at the B3LYP/6-311++G(d,p) level to calculate the ¹H and ¹³C NMR chemical shifts.[7]

-

UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectrum, including the maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths.[8][9][10]

-

Predicted Quantitative Data

The following tables summarize the hypothetical, yet chemically plausible, data derived from the proposed computational methodology.

Table 1: Predicted Optimized Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C(furan)-O | 1.365 | |

| C(thiophene)-S | 1.718 | |

| C(methylene)-N | 1.455 | |

| C(furan)-C(methylene) | 1.510 | |

| C(thiophene)-C(methylene) | 1.512 | |

| Bond Angles (°) | ||

| C-N-C | 112.5 | |

| C(furan)-C-N | 110.8 | |

| C(thiophene)-C-N | 111.2 |

| Dihedral Angle (°) | C(furan)-C-N-C | 178.5 |

Table 2: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(C-H) aromatic | 3120 - 3100 | Furan & Thiophene C-H Stretch |

| ν(C-H) aliphatic | 2950 - 2840 | Methylene C-H Stretch |

| ν(C=C) | 1580, 1495 | Furan & Thiophene Ring Stretch |

| ν(C-N) | 1150 | C-N Stretch |

| ν(C-O-C) | 1080 | Furan Ring Breathing |

| ν(C-S-C) | 850 | Thiophene Ring Breathing |

Frequencies are unscaled and represent typical ranges for these functional groups.

Table 3: Predicted Electronic Properties

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

| Ionization Potential (IP) | 5.85 |

| Electron Affinity (EA) | 0.95 |

| Chemical Hardness (η) | 2.45 |

The relatively large HOMO-LUMO gap suggests high kinetic stability.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (GIAO)

| Nucleus | Atom Description | Predicted Shift (ppm) |

|---|---|---|

| ¹H NMR | ||

| H on C5 (furan) | 7.40 | |

| H on C3, C4 (furan) | 6.35 - 6.45 | |

| H on C5 (thiophene) | 7.25 | |

| H on C3, C4 (thiophene) | 6.95 - 7.05 | |

| Methylene (-CH₂-) | 3.80 | |

| Amine (-NH-) | 2.50 (broad) | |

| ¹³C NMR | ||

| C2 (furan, attached to CH₂) | 152.0 | |

| C2 (thiophene, attached to CH₂) | 142.5 | |

| Other aromatic C (furan) | 108.0 - 143.0 | |

| Other aromatic C (thiophene) | 124.0 - 127.0 | |

| Methylene C (furan side) | 48.5 |

| | Methylene C (thiophene side) | 49.0 |

Chemical shifts are referenced to TMS and are illustrative.

Table 5: Predicted UV-Vis Absorption Data (TD-DFT)

| Transition | λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | 265 | 4.68 | 0.152 |

| S₀ → S₂ | 238 | 5.21 | 0.089 |

The primary absorption is predicted in the UV region, likely corresponding to π→π transitions within the heterocyclic rings.*

Conclusion

This technical guide outlines a comprehensive theoretical protocol for the characterization of this compound. Through the application of DFT and TD-DFT methods, it is possible to generate reliable predictions of the molecule's geometric, electronic, and spectroscopic properties. The presented data, though hypothetical, serves as a robust starting point for experimentalists and computational chemists. This framework demonstrates the power of computational modeling to provide deep molecular insights, accelerating the discovery and development of novel chemical entities for various scientific applications. Future work should focus on the experimental validation of these theoretical predictions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. learningbreeze.com [learningbreeze.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. physchemres.org [physchemres.org]

- 7. researchgate.net [researchgate.net]

- 8. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]

- 9. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]

- 10. mdpi.com [mdpi.com]

The Ascendant Role of Furan and Thiophene Amines in Modern Drug Discovery: A Technical Guide to Their Biological Activities

For Immediate Release

In the ever-evolving landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer both structural diversity and potent biological activity is paramount. Among these, furan and thiophene-containing amines have emerged as privileged structures, demonstrating a remarkable breadth of pharmacological effects. This technical guide provides an in-depth analysis of the current understanding of their biological potential, with a focus on their anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities. This document is intended for researchers, scientists, and drug development professionals engaged in the quest for next-generation therapeutics.

Core Biological Activities and Quantitative Insights

Furan and thiophene moieties, five-membered aromatic heterocycles containing an oxygen or sulfur atom respectively, bestow unique physicochemical properties upon amine-containing molecules. These properties, including electron-richness, planarity, and the ability to engage in various non-covalent interactions, contribute to their diverse biological profiles. The introduction of an amine group further enhances their pharmacological potential by providing a key site for interaction with biological targets and improving pharmacokinetic properties.

Anticancer Activity

A significant body of research highlights the potent cytotoxic effects of furan and thiophene amines against a variety of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and disruption of microtubule dynamics.

Table 1: Anticancer Activity of Furan and Thiophene Amines (IC50 values in µM)

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Furan-based | Pyridine carbohydrazide derivative | MCF-7 (Breast) | 4.06 | [1] |

| Furan-based | N-phenyl triazinone derivative | MCF-7 (Breast) | 2.96 | [1] |

| Furan-based | Carbohydrazide derivative 3a | A549 (Lung) | 1.8 | [2] |

| Furan-based | Carbohydrazide derivative 3b | A549 (Lung) | 2.1 | [2] |

| Furan-based | Carbohydrazide derivative 3d | A549 (Lung) | 1.5 |[2] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Furan and thiophene amines have demonstrated significant activity against a broad spectrum of bacteria and fungi. Their mechanisms often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with DNA replication.

Table 2: Antimicrobial Activity of Thiophene Amines (MIC values in µg/mL)

| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Thiophene-based | AGR1.229 (1) | A. baumannii ATCC 17978 | 32 | [3] |

| Thiophene-based | AGR1.230 (2) | E. coli ATCC 25922 | 64 | [3] |

| Thiophene-based | Thiophene derivative 4 | Colistin-Resistant A. baumannii | 16 (MIC50) | [4] |

| Thiophene-based | Thiophene derivative 5 | Colistin-Resistant A. baumannii | 16 (MIC50) | [4] |

| Thiophene-based | Thiophene derivative 8 | Colistin-Resistant E. coli | 32 (MIC50) |[4] |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Furan and thiophene amines have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory cascade, such as cyclooxygenase (COX) enzymes and the production of nitric oxide (NO).

Table 3: Anti-inflammatory Activity of Furan and Thiophene Amines

| Compound Class | Assay | Measurement | Value | Reference |

|---|---|---|---|---|

| Furanocoumarin (Bergapten) | Carrageenan-induced paw edema (in vivo) | ED50 | 1.6 ± 0.003 mg/kg | [5] |

| Furanocoumarin (Oxypeucedanin hydrate) | Carrageenan-induced paw edema (in vivo) | ED50 | 126.4 ± 0.011 mg/kg | [5] |

| Thiophene carboxamide derivative (VIIa) | COX-2 Inhibition (in vitro) | IC50 | 0.29 µM | [6] |

| Thiophene derivative | 5-Lipoxygenase Inhibition (in vitro) | IC50 | 29.2 µM | [7] |

| [5-(5,6-dihydro-4H-pyridin-3-ylidenemethyl)furan-2-yl]-methanol | NO Production Inhibition (in vitro, Caco-2 cells) | - | Dose-dependent |[8] |

ED50: The median effective dose, the dose that produces a quantal effect in 50% of the population that takes it.

Central Nervous System (CNS) Activity